molecular formula C19H24N4O4S B10980237 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10980237
M. Wt: 404.5 g/mol
InChI Key: NFGCTOHNGHLUNO-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, a pyrrolidine ring, and a dimethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24N4O4S/c1-19(2,3)17-21-22-18(28-17)20-16(25)11-8-15(24)23(10-11)13-7-6-12(26-4)9-14(13)27-5/h6-7,9,11H,8,10H2,1-5H3,(H,20,22,25)

InChI Key

NFGCTOHNGHLUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the pyrrolidine ring, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring or the thiadiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Biological Activity

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that combines a thiadiazole moiety with a pyrrolidine structure. This compound is part of a broader class of thiadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The unique structural features of this compound enhance its potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 348.4 g/mol. The presence of the tert-butyl group increases lipophilicity, which may enhance bioavailability and interaction with cellular membranes.

PropertyValue
Molecular FormulaC16H20N4O3SC_{16}H_{20}N_{4}O_{3}S
Molecular Weight348.4 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Salmonella typhi and E. coli. The mechanism often involves the inhibition of key enzymes necessary for bacterial growth.

Anticancer Properties

Thiadiazole derivatives are also recognized for their anticancer potential. Studies have demonstrated that these compounds can interfere with cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have been shown to induce cell death in cancer lines through mechanisms such as DNA damage and disruption of protein synthesis.

Anticonvulsant Effects

Some studies suggest that the incorporation of thiadiazole in the molecular structure can lead to anticonvulsant effects. This activity is likely mediated through modulation of neurotransmitter systems and ion channels involved in neuronal excitability.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives found that this compound exhibited a zone of inhibition greater than 15 mm against E. coli at concentrations above 500 μg/disk. This suggests strong antimicrobial activity compared to control compounds.

Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiadiazole Ring : Known for diverse biological activities.
  • Pyrrolidine Moiety : Contributes to the interaction with biological targets.
  • Dimethoxyphenyl Group : Enhances lipophilicity and receptor affinity.

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